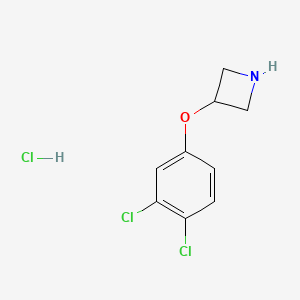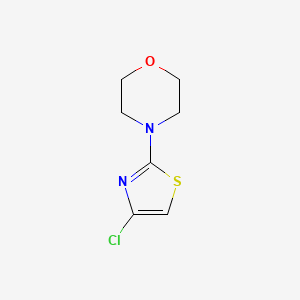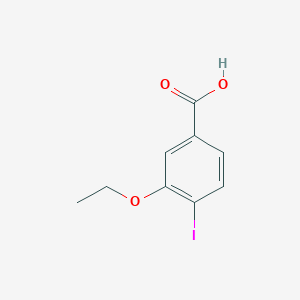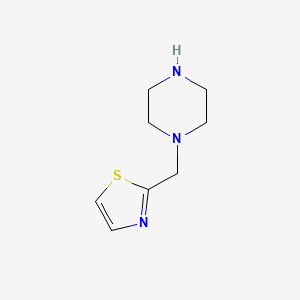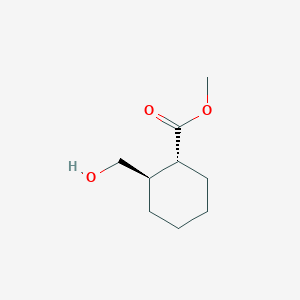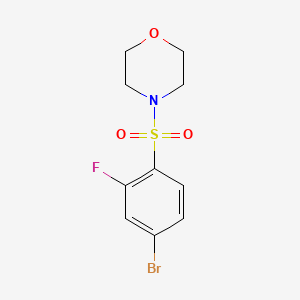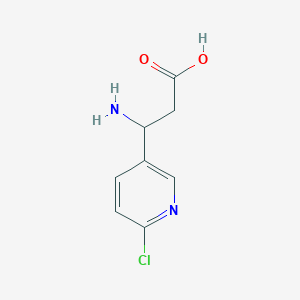
(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid
Overview
Description
(E)-(3-((Hydroxyimino)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxyimino group
Mechanism of Action
Target of Action
(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid, also known as [3-[(E)-hydroxyiminomethyl]phenyl]boronic acid, is a boronic acid derivative. Boronic acids are known to interact with cis-diol-containing compounds . This interaction is reversible and forms five or six-membered cyclic esters . Therefore, the primary targets of this compound are likely to be cis-diol-containing compounds.
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic ligand to a metal complex . This interaction results in the formation of a new bond between the metal and the organic ligand .
Biochemical Pathways
The interaction of this compound with its targets can affect various biochemical pathways. For instance, it can participate in the Suzuki–Miyaura cross-coupling reaction, a widely used carbon–carbon bond-forming reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with palladium (II) complexes .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and environmentally benign . They are readily prepared and can be used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the reaction conditions, including the temperature and the presence of other functional groups . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate oxime precursor. One common method includes the condensation of 3-formylphenylboronic acid with hydroxylamine hydrochloride under basic conditions to form the desired hydroxyimino compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-(3-((Hydroxyimino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
(E)-(3-((Hydroxyimino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of sensors and probes for detecting biological molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the hydroxyimino group, making it less versatile in certain applications.
(E)-(3-((Amino)methyl)phenyl)boronic Acid: Contains an amino group instead of a hydroxyimino group, which alters its reactivity and interaction with targets.
(E)-(3-((Methoxyimino)methyl)phenyl)boronic Acid: Features a methoxyimino group, providing different electronic properties and reactivity.
Uniqueness: (E)-(3-((Hydroxyimino)methyl)phenyl)boronic acid is unique due to the presence of both boronic acid and hydroxyimino functional groups, which confer distinct reactivity and interaction capabilities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(hydroxyiminomethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVYIIPEHMBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=NO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245979 | |
| Record name | B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-32-4 | |
| Record name | B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938443-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





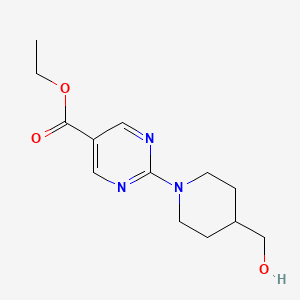
![(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395902.png)
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395903.png)
